molecular formula C20H18N4O4S2 B244076 N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B244076
Poids moléculaire: 442.5 g/mol
Clé InChI: IDOCFEJYARHAQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN 82270, is a chemical compound that has been found to have potential therapeutic effects. It belongs to the class of benzothiazole derivatives and has been extensively studied for its pharmacological properties.

Mécanisme D'action

The mechanism of action of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappaB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has also been found to reduce the levels of glucose and cholesterol in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 in lab experiments include its high potency and specificity. It has been found to be effective in low concentrations and has minimal toxicity. However, the limitations of using N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 include its limited solubility in aqueous solutions and its instability under certain conditions.

Orientations Futures

There are several future directions for the research on N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270. One potential direction is to study its effects on other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and soluble forms of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 for use in clinical trials. Additionally, the development of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

The synthesis of N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-acetylthiophene. This compound is then reacted with 2-bromo-1,3-benzothiazole to form the intermediate product, which is further reacted with thiourea to form N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270.

Applications De Recherche Scientifique

N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been studied extensively for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 82270 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to be effective in reducing inflammation and oxidative stress in various animal models.

Propriétés

Formule moléculaire

C20H18N4O4S2

Poids moléculaire

442.5 g/mol

Nom IUPAC

N-[[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H18N4O4S2/c1-2-17(25)23-20-22-13-5-4-12(10-16(13)30-20)21-19(29)24-18(26)11-3-6-14-15(9-11)28-8-7-27-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23,25)(H2,21,24,26,29)

Clé InChI

IDOCFEJYARHAQR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

SMILES canonique

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.